

# Spectral Data and Synthesis of Methyl Indoline-6-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl indoline-6-carboxylate*

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This technical guide provides a comprehensive overview of the spectral data for **methyl indoline-6-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a detailed experimental protocol for its synthesis, tabulated spectral data (NMR, IR, and MS), and visualizations to aid in understanding its structural characterization and synthesis workflow.

## Synthesis of Methyl Indoline-6-carboxylate

A reliable method for the synthesis of **methyl indoline-6-carboxylate** involves the reduction of its indole precursor, methyl indole-6-carboxylate.[\[1\]](#)

## Experimental Protocol

Materials:

- Methyl indole-6-carboxylate
- Acetic acid
- Sodium cyanoborohydride
- Dichloromethane

- 1N Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) in a suitable flask.
- Cool the solution to 0°C using an ice bath.
- Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in portions while stirring.
- Stir the reaction mixture continuously for 40 minutes at 15°C.
- Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.
- Upon completion of the reaction, remove the acetic acid using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane.
- Wash the organic solution with 1N NaOH solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield methyl 2,3-dihydro-1H-indole-6-carboxylate (**methyl indoline-6-carboxylate**) as a pale yellow solid. This reaction typically yields around 494 mg (77%) of the product, which can often be used in subsequent steps without further purification.[\[1\]](#)

## Spectral Data

The structural confirmation of synthesized **methyl indoline-6-carboxylate** is achieved through various spectroscopic techniques. The key spectral data are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **methyl indoline-6-carboxylate** are not widely published, the anticipated proton (<sup>1</sup>H) and carbon-<sup>13</sup> (<sup>13</sup>C) NMR spectral data are crucial for its characterization. For reference, related indole and indoline structures exhibit characteristic chemical shifts that can be used for comparative analysis.

# Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bond of the indoline ring, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular formula for **methyl indoline-6-carboxylate** is  $C_{10}H_{11}NO_2$ , with a molecular weight of 177.20 g/mol .

Parameter	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	177.20 g/mol

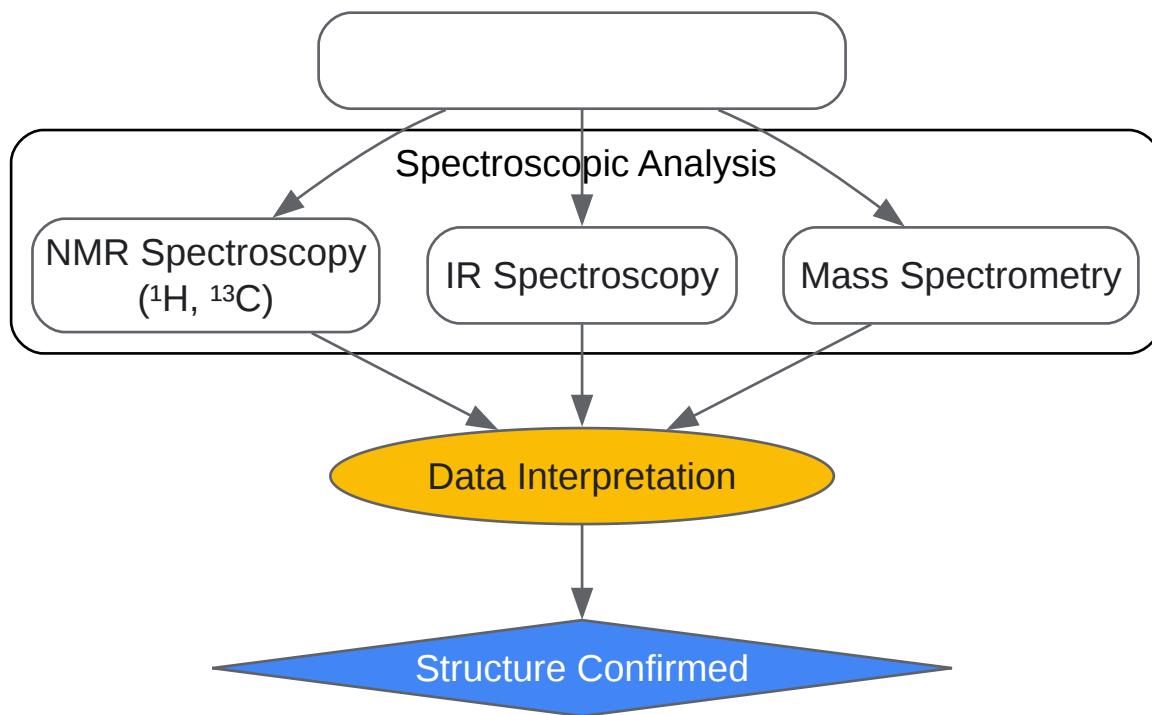
# Visualizations

To further clarify the experimental and analytical workflow, the following diagrams are provided.



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Caption: Synthetic workflow for **methyl indoline-6-carboxylate**.



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Caption: Logical workflow for spectral analysis.

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## References

- 1. Methyl Indoline-6-carboxylate | 341988-36-1 [chemicalbook.com]
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